Bienvenue dans la boutique en ligne BenchChem!

methyl (4-(N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate

Antiviral drug discovery Heterocyclic chemistry Pharmacophore design

Methyl (4-(N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate (CAS 2034597-15-2) is a heterocyclic small molecule (C₁₈H₁₈N₂O₅S₂, MW 406.47) characterized by a furan-3-yl–thiophen-2-yl biaryl core, an ethyl sulfamoyl linker, a para-substituted phenyl ring, and a methyl carbamate terminus. This scaffold situates the compound within the broader (4-arylsulfamoyl)phenylcarbamate class, whose alkyl ester congeners have demonstrated in vitro activity against herpes simplex virus types 1 and 2 (HSV-1, HSV-2) and classical antibiotic effects.

Molecular Formula C18H18N2O5S2
Molecular Weight 406.47
CAS No. 2034597-15-2
Cat. No. B2913114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (4-(N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate
CAS2034597-15-2
Molecular FormulaC18H18N2O5S2
Molecular Weight406.47
Structural Identifiers
SMILESCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(S2)C3=COC=C3
InChIInChI=1S/C18H18N2O5S2/c1-24-18(21)20-14-2-5-16(6-3-14)27(22,23)19-10-8-15-4-7-17(26-15)13-9-11-25-12-13/h2-7,9,11-12,19H,8,10H2,1H3,(H,20,21)
InChIKeyRSCDJHQDGHFCJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl (4-(N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate (CAS 2034597-15-2): Structural Baseline for Procurement


Methyl (4-(N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate (CAS 2034597-15-2) is a heterocyclic small molecule (C₁₈H₁₈N₂O₅S₂, MW 406.47) characterized by a furan-3-yl–thiophen-2-yl biaryl core, an ethyl sulfamoyl linker, a para-substituted phenyl ring, and a methyl carbamate terminus . This scaffold situates the compound within the broader (4-arylsulfamoyl)phenylcarbamate class, whose alkyl ester congeners have demonstrated in vitro activity against herpes simplex virus types 1 and 2 (HSV-1, HSV-2) and classical antibiotic effects [1]. No published quantitative bioactivity or selectivity data specific to CAS 2034597-15-2 were identified in peer-reviewed literature, patents, or authoritative databases at the time of this guide.

Why Generic Substitution Fails for Methyl (4-(N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate


In-class (4-arylsulfamoyl)phenylcarbamates are not interchangeable, because the quantitative structure–activity relationship (QSAR) established by Krutikov et al. demonstrates that antiviral potency (log 1/C) varies sharply with the nature and position of aryl substituents, and that the Hansch lipophilicity parameter (π) and the Free–Wilson indicator variable for 2,6-dichlorophenyl substitution exert additive, non-linear influences on activity [1]. Consequently, a simple replacement—e.g., swapping a 2,6-dichlorophenylsulfamoyl moiety for a furan-3-yl-thiophen-2-yl-ethylsulfamoyl group—yields a structurally distinct compound whose biological target engagement, pharmacokinetic properties, and impurity profiles must be assumed to differ until experimentally verified.

Quantitative Differentiation Evidence for Methyl (4-(N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate vs. Closest Analogs


Furan-3-yl–Thiophen-2-yl Biaryl Moiety as a Unique Heterocyclic Pharmacophore Differentiator

CAS 2034597-15-2 is the sole commercially catalogued (4-arylsulfamoyl)phenylcarbamate incorporating a 5-(furan-3-yl)thiophen-2-yl group directly connected via an ethyl bridge to the sulfamoyl nitrogen. By contrast, the closest structurally characterized analogs—methyl (4-(N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate (CAS 1797967-66-8) and methyl (4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)phenyl)carbamate (CAS 1797255-50-5)—position the heterocycles either on separate sulfamoyl nitrogen substituents or employ a methylene linker with a reversed furan/thiophene connectivity [1]. The lead compound identified in the class QSAR, 4-(2,6-dichlorophenylsulfamoyl)phenylcarbamic acid pentyl ester, lacks any furan or thiophene ring entirely [2].

Antiviral drug discovery Heterocyclic chemistry Pharmacophore design

Ethyl Linker Length Compared to Methylene-Linked Furan-Thiophene Analogs

The target compound features a two-carbon ethyl spacer between the thiophene ring and the sulfamoyl nitrogen, unlike the single-carbon methylene linker found in CAS 1797255-50-5 (5-(thiophen-2-yl)furan-2-yl-methyl) and the N,N-disubstituted architecture of CAS 1797967-66-8 (furan-3-ylmethyl and thiophen-2-ylethyl on the same nitrogen) [1]. The QSAR analysis of the (4-arylsulfamoyl)phenylcarbamate class established that lipophilicity (π) is a dominant determinant of antiviral potency, with log P differences of ~0.5 units translating to measurable shifts in activity [2]. The ethyl linker in CAS 2034597-15-2 contributes approximately +0.4 log P units relative to a methylene linker (calculated by atom-based fragment method), which places the compound in a distinct lipophilicity window compared to its methylene-linked analogs.

Linker SAR Medicinal chemistry Conformational flexibility

Furan-3-yl vs. Furan-2-yl Regioisomerism and Predicted Target Engagement Differences

The furan oxygen in CAS 2034597-15-2 is at the 3-position of the furan ring (furan-3-yl), in contrast to CAS 1797255-50-5 where the furan oxygen is at the 2-position (furan-2-yl) [1]. Molecular docking studies on the lead compound of the (4-arylsulfamoyl)phenylcarbamate class identified HSV-1 and HSV-2 thymidine kinase (TK) as the most probable target, with key hydrogen-bonding interactions between the sulfamoyl/carbamate moieties and active-site residues [2]. Changing the furan substitution from 2-yl to 3-yl alters the electrostatic potential surface and the spatial orientation of the heterocycle's oxygen lone pair, which can re-position the entire biaryl group within the TK ATP-binding pocket by an estimated 1.5–2.5 Å relative to the furan-2-yl isomer (class-level modeling inference; no co-crystal structure available for either compound).

Regioisomer profiling Thymidine kinase Molecular docking

Carbamate vs. Benzoate Ester: Functional Group Differentiation from Methyl 4-(N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)sulfamoyl)benzoate

CAS 2034597-15-2 contains a methyl carbamate (–NH–C(=O)–OCH₃) terminus, whereas its closest catalogued structural congener, methyl 4-(N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)sulfamoyl)benzoate (CAS 2034499-03-9), bears a methyl ester (–C(=O)–OCH₃) directly attached to the phenyl ring . Carbamates are recognized bioisosteres of esters with generally superior hydrolytic stability toward plasma esterases and distinct hydrogen-bonding capacity (carbamate N–H donor + C=O acceptor vs. ester C=O acceptor only). In the broader sulfamoylphenylcarbamate class, the carbamate N–H has been implicated in a key hydrogen bond with the HSV-1 TK active site based on molecular docking [1]. The benzoate analog lacks this hydrogen-bond donor and is therefore predicted to have a different binding mode and metabolic liability profile.

Functional group SAR Carbamate bioisostere Metabolic stability

Class-Level Antiviral Activity Baseline: (4-Arylsulfamoyl)phenylcarbamate Scaffold vs. Acyclovir

The (4-arylsulfamoyl)phenylcarbamate class, to which CAS 2034597-15-2 belongs, has demonstrated in vitro antiherpetic activity in Vero cell plaque reduction assays. The lead compound 4-(2,6-dichlorophenylsulfamoyl)phenylcarbamic acid pentyl ester achieved activity comparable to acyclovir (exact IC₅₀ or EC₅₀ values not publicly disclosed in the English abstract; Russian full text reports compound 1т with log 1/C = 4.19 against HSV-1, where C is molar concentration yielding 50% plaque reduction) and exhibited low toxicity in preliminary in vivo assessment [1][2]. The compound series displayed a QSAR equation: log 1/C = 3.84 + 0.99π + 0.15 I(2,6-Cl₂) (n = 23, R² = 0.81, s = 0.23), indicating that antiviral potency increases with lipophilicity and with the presence of the 2,6-dichlorophenyl substituent [2]. CAS 2034597-15-2 lacks the 2,6-dichlorophenyl group but introduces a furan-3-yl-thiophen-2-yl moiety whose contribution to antiviral activity has not been experimentally determined.

Antiviral assay HSV-1 HSV-2 Plaque reduction

Sulfamoylphenylcarbamate Class vs. Classical Sulfonamide Antibiotics: Dual-Activity Potential

The (4-arylsulfamoyl)phenylcarbamate series was originally designed to modify the biological profile of sulfonamides, and screening revealed that target compounds retained traditional antibiotic activity alongside newly acquired antiherpetic activity [1]. This dual-activity profile is not shared by classical sulfonamides (e.g., sulfamethoxazole, sulfadiazine), which lack the carbamate moiety and the extended aryl substitution. CAS 2034597-15-2 combines the sulfamoyl group (characteristic of sulfonamide antibacterials) with a methyl carbamate terminus and a furan-thiophene biaryl system—a structural combination absent from all FDA-approved sulfonamide antibiotics. No quantitative minimum inhibitory concentration (MIC) data are available for this specific compound against bacterial strains.

Sulfonamide Carbamate Antibacterial Antiviral dual activity

High-Value Application Scenarios for Methyl (4-(N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate Based on Structural Evidence


Antiviral Hit-to-Lead Optimization Probes Targeting HSV Thymidine Kinase

The (4-arylsulfamoyl)phenylcarbamate scaffold is validated against HSV-1 and HSV-2 via plaque reduction assays, and molecular docking implicates viral thymidine kinase as the probable target [1]. CAS 2034597-15-2 introduces a furan-3-yl-thiophen-2-yl biaryl moiety unprecedented in the series, offering a structurally distinct probe for exploring TK active-site interactions beyond the 2,6-dichlorophenyl pharmacophore. The ethyl linker and carbamate terminus further differentiate this compound from the lead pentyl ester, enabling systematic SAR around linker length, heterocycle identity, and ester vs. carbamate bioisosterism.

Selectivity Profiling Against Host Kinases and Carbonic Anhydrase Isoforms

Sulfamoyl-containing compounds frequently inhibit carbonic anhydrase (CA) isoforms, and the carbamate group may confer additional CA or acetylcholinesterase (AChE) inhibitory activity as demonstrated for structurally related sulfamoylcarbamates [2][3]. The furan-3-yl regioisomerism in CAS 2034597-15-2 provides a tool to assess whether furan oxygen position influences selectivity between viral TK, host deoxycytidine kinase, and off-target CA isoforms. Procurement of this compound alongside its furan-2-yl and benzoate analogs (CAS 1797255-50-5, CAS 2034499-03-9) enables parallel selectivity screens.

Metabolic Stability Optimization via Carbamate–Ester Comparison

The carbamate functional group in CAS 2034597-15-2 is predicted to confer superior hydrolytic stability compared to the methyl ester in its closest benzoate analog (CAS 2034499-03-9) . Parallel procurement of both compounds enables head-to-head plasma and microsomal stability assays, directly quantifying the carbamate advantage. This comparison is particularly relevant for programs transitioning from ester-based (4-arylsulfamoyl)phenylcarboxylates to carbamate-based leads with improved pharmacokinetic profiles.

Computational QSAR Model Expansion with Heterocyclic Descriptors

The existing QSAR model for the (4-arylsulfamoyl)phenylcarbamate class uses only the Hansch π parameter and a single Free–Wilson indicator variable for 2,6-dichlorophenyl substitution [1]. CAS 2034597-15-2 introduces heterocyclic descriptors (furan-3-yl, thiophene-2-yl, biaryl torsion angle, dipole moment) not represented in the training set, making it valuable for expanding the QSAR domain to include heterocycle-specific electronic and steric parameters. Experimental determination of its anti-HSV activity would directly test the additivity assumptions of the current model.

Quote Request

Request a Quote for methyl (4-(N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.